molecular formula C18H13ClN4 B2483391 4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 320418-58-4

4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2483391
CAS No.: 320418-58-4
M. Wt: 320.78
InChI Key: VAQOUMYWTGPYQN-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Identification Systems

4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is systematically named according to IUPAC guidelines as This compound . Its molecular formula is C₁₈H₁₃ClN₄ , with a molecular weight of 320.78 g/mol . Key identifiers include:

Identifier Value
CAS Registry Number 320418-58-4
InChI Code 1S/C₁₈H₁₃ClN₄/c1-21-18-15(11-20)16(12-7-9-14(19)10-8-12)22-17(23-18)13-5-3-2-4-6-13/h2-10H,1H3,(H,21,22,23)
InChI Key VAQOUMYWTGPYQN-UHFFFAOYSA-N
SMILES Notation CNc1nc(nc(c1C#N)c2ccc(Cl)cc2)c3ccccc3

The compound’s structural uniqueness is further highlighted by its inclusion in databases such as PubChem and ChemSpider under standardized classification systems.

Structural Features and Classification

The molecule consists of a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with four distinct functional groups (Figure 1):

  • 4-Chlorophenyl group at position 4.
  • Methylamino group (-NHCH₃) at position 6.
  • Phenyl group at position 2.
  • Carbonitrile group (-C≡N) at position 5.

Figure 1: Structural diagram of this compound.

The pyrimidine ring’s electronic configuration, influenced by electron-withdrawing (chlorophenyl, carbonitrile) and electron-donating (methylamino) groups, creates a polarized scaffold. This polarity enhances its reactivity in nucleophilic and electrophilic substitutions, a trait common in bioactive pyrimidines .

Historical Context in Pyrimidine Chemistry

Pyrimidine chemistry traces back to 1776, when Carl Wilhelm Scheele isolated uric acid, a purine derivative containing a pyrimidine moiety . The first synthetic pyrimidine, barbituric acid, was synthesized in 1879 by Grimaux via urea and malonic acid condensation . Systematic studies by Pinner (1884) and Gabriel (1900) established methodologies for pyrimidine functionalization, enabling the synthesis of complex derivatives like this compound .

The compound exemplifies advancements in regioselective substitution , a hallmark of modern heterocyclic chemistry. Its synthesis likely employs strategies such as:

  • Nucleophilic aromatic substitution for introducing chlorophenyl and phenyl groups.
  • Buchwald–Hartwig amination for methylamino group installation .

Significance in Heterocyclic Compound Research

Pyrimidines are pivotal in medicinal chemistry due to their prevalence in nucleic acids and FDA-approved drugs (e.g., antimetabolites like 5-fluorouracil) . This compound’s structural features align with bioactive pyrimidine motifs:

  • Chlorophenyl group : Enhances lipophilicity and target binding via halogen bonding .
  • Carbonitrile group : Serves as a hydrogen bond acceptor, improving pharmacokinetic properties .

Recent studies highlight pyrimidine derivatives as inhibitors of GTSE1 (a cancer-associated protein) and modulators of TLR4/NF-κB signaling in inflammatory diseases . While direct biological data for this compound is limited, its structural analogs demonstrate antiproliferative and anti-inflammatory activities, suggesting potential research applications .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(methylamino)-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4/c1-21-18-15(11-20)16(12-7-9-14(19)10-8-12)22-17(23-18)13-5-3-2-4-6-13/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQOUMYWTGPYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Addition of the Methylamino Group: The methylamino group is typically introduced through a reductive amination reaction.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction using a phenylboronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group (-CN) at position 5 undergoes nucleophilic substitution under basic conditions:

  • Ammonolysis : Reacts with ammonia or amines (e.g., methylamine) to form carboxamide derivatives.

  • Thiolation : Substitution with thiols (e.g., benzylthiol) yields thioether analogs, which have shown antitumor activity in related pyrimidine derivatives .

Example Reaction Table

ReagentProductConditionsApplication
NH₃ (aq.)5-Carbamoyl derivativeReflux, 6–8 hIntermediate for drug design
HSCH₂C₆H₅5-(Benzylthio)pyrimidineK₂CO₃, DMF, 80°CAnticancer lead

Electrophilic Aromatic Substitution

The pyrimidine and phenyl rings participate in electrophilic reactions:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) target the para positions of phenyl groups, forming nitro derivatives.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups, enhancing water solubility.

Oxidation and Reduction

  • Oxidation :

    • The pyrimidine ring is resistant, but the methylamino group (-NHCH₃) oxidizes to a nitroso (-NO) or nitro (-NO₂) group using KMnO₄ or CrO₃.

    • Carbonitrile oxidizes to carboxylic acid (-COOH) under strong acidic conditions (e.g., H₂O₂/HCl).

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the carbonitrile to an aminomethyl group (-CH₂NH₂).

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

  • Cu(II) Complexes : Binds via pyrimidine N-atoms and carbonitrile, yielding octahedral complexes used in catalysis.

  • Fe(III) Complexes : Exhibits paramagnetic behavior, studied for magnetic materials.

Complexation Example
Compound+Cu(NO3)2[Cu(L)2(H2O)2]2+\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(L)}_2(\text{H}_2\text{O})_2]^{2+}
(L = deprotonated pyrimidine ligand)

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl or chlorophenyl groups:

  • Suzuki Coupling : Replaces chloride with aryl boronic acids to create biaryl systems .

  • Heck Reaction : Introduces alkenes at the chlorophenyl site .

Cyclization and Heterocycle Formation

  • With Hydrazine : Forms pyrazolo[3,4-d]pyrimidines, enhancing kinase inhibition potential .

  • With Malononitrile : Generates fused pyranopyrimidines under microwave irradiation (600W, 90% yield) .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

  • Anticancer : Thioether analogs inhibit deoxycytidine kinase (IC₅₀ = 0.8 μM) .

  • Antimicrobial : Pyranopyrimidine hybrids show MIC values of 4–16 µg/mL against S. aureus.

Key Mechanistic Insights

  • Nucleophilic Attack : The carbonitrile’s electrophilic carbon is susceptible to amine/thiol nucleophiles .

  • Ring Activation : Electron-withdrawing groups (e.g., -Cl, -CN) enhance pyrimidine ring reactivity toward electrophiles.

This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 4-(4-chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile. Its structural features allow it to interact with various cellular targets involved in cancer proliferation.

Case Study:
A study conducted on the compound's cytotoxic effects revealed that it significantly inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.

Case Study:
In vitro tests showed that this compound exhibits potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial Strain MIC (µg/mL) Effect
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

Synthesis and Derivatives

The synthesis of this compound has been optimized in several studies, leading to derivatives with enhanced biological activities.

Synthesis Method:
A common method involves the reaction of 4-chlorobenzaldehyde with methylamine followed by cyclization with phenylacetonitrile under acidic conditions. This method yields high purity and yield rates .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound with various biological targets, including kinases and enzymes involved in cancer metabolism.

Findings:
Docking simulations indicate that the compound binds effectively to the ATP-binding site of specific kinases, suggesting its potential as an inhibitor in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyrimidinecarbonitriles share a common pyrimidine-carbonitrile backbone but differ in substituents, which critically influence their physicochemical and biological properties. Key structural analogues include:

Compound Name Molecular Formula Substituents (Positions) Key Structural Features
4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile C₁₈H₁₃ClN₄ 4-ClPh (4), NHCH₃ (6), Ph (2) Methylamino enhances solubility; ClPh boosts lipophilicity
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) C₁₇H₁₁ClN₄ 4-ClPh (4), NH₂ (4), Ph (2) Amino group increases polarity; lower logP vs. methylamino derivative
4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile C₁₇H₁₁ClN₄O Cl (4), 4-MeOPh (6), 2-pyridinyl (2) Methoxy group improves metabolic stability; pyridinyl aids in coordination
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carbonitrile C₁₆H₁₂ClN₅O₂ 4-ClPh (5), NH₂ (7), oxo groups (2,4) Dioxo groups enhance hydrogen-bonding capacity

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogues like 4h (222°C) and 4i (229–231°C) suggest high thermal stability due to aromatic stacking . 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile: Melting point >200°C, attributed to methoxy-induced crystallinity .
  • Solubility: Methylamino substituents (e.g., in the target compound) improve aqueous solubility compared to amino or chloro derivatives .

Crystallographic and Intermolecular Interactions

  • Target Compound : Likely forms C–H···N and π-π interactions, as seen in 4-(4-Chlorophenyl)-6-methoxy-2,2'-bipyridine-5-carbonitrile (Acta Cryst. E, 2009) .
  • 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile : Exhibits C–H···π and π-π stacking in its crystal lattice, stabilizing the 3D structure .

Biological Activity

4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile, commonly referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications.

  • Molecular Formula : C18H13ClN4
  • Molar Mass : 320.78 g/mol
  • CAS Number : 320418-58-4

The compound's structure includes a chlorophenyl group and a methylamino substituent, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. Specifically, compounds similar to this compound have been investigated for their effects on various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated moderate antibacterial activity against several strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits in conditions like diabetes and obesity.

Anticancer Activity

A study published in the International Journal of Biology and Chemistry explored the effects of pyrimidine derivatives on melanoma cells. The results indicated that these compounds could induce cell cycle arrest and exhibit selective cytotoxicity towards cancer cells compared to normal cells .

Antimicrobial Effects

Research highlighted in various journals has shown that derivatives of this compound exhibit significant antibacterial activity. For instance, compounds were tested against Salmonella typhi and Bacillus subtilis, showing promising results with IC50 values indicating effective inhibition .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases . The binding interactions with bovine serum albumin (BSA) also suggest good pharmacokinetic properties, enhancing its viability as a therapeutic agent .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AnticancerMelanoma Cells4.9 (selective)
AntibacterialSalmonella typhi2.14
Bacillus subtilis0.63
Enzyme InhibitionAcetylcholinesterase1.21

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A three-component synthesis under thermal aqueous conditions is a viable route, as demonstrated for structurally analogous pyrimidinecarbonitriles . Key parameters include:

  • Temperature control : Reactions conducted at 80–100°C optimize cyclization while minimizing side products.
  • Precursor selection : Use β-chloroenaldehyde derivatives (e.g., ) or aryl aldehydes with methylamine to introduce the methylamino group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol achieves >95% purity.
  • Yield optimization : Adjust molar ratios (1:1.2:1 for aldehyde, nitrile, and amine precursors) and monitor via TLC .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structural identity of this compound?

  • Methodological Answer :

  • IR spectroscopy : The nitrile group (-CN) exhibits a sharp stretch at ~2212 cm⁻¹, while methylamino (-NHCH₃) shows N-H stretches at 3300–3478 cm⁻¹ .
  • ¹H NMR : Look for aromatic proton multiplet signals (δ 7.2–8.4 ppm) and methylamino singlet (δ ~3.08 ppm for -N(CH₃)) .
  • ¹³C NMR : The nitrile carbon resonates at ~116 ppm, while the pyrimidine C5 carbon appears at ~84 ppm (varies with substituents) .
  • Mass spectrometry : The molecular ion [M⁺] should match the exact mass (e.g., m/z 315 for a similar compound in ) with fragmentation patterns confirming substituent loss (e.g., -Cl or -CN groups) .

Advanced Research Questions

Q. How can computational tools like Multiwfn and NCI analysis elucidate noncovalent interactions influencing the compound’s bioactivity?

  • Methodological Answer :

  • Electron density analysis : Use Multiwfn to calculate electrostatic potential (ESP) surfaces, identifying regions of high electrophilicity (e.g., nitrile group) .
  • Noncovalent interaction (NCI) plots : Generate NCI isosurfaces to visualize van der Waals forces, hydrogen bonds (e.g., methylamino NH∙∙∙N interactions), and steric clashes .
  • Docking studies : Compare interaction energies with target proteins (e.g., kinases) using AutoDock Vina, correlating with experimental IC₅₀ values .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • High-resolution data : Collect datasets at low temperature (100 K) with synchrotron radiation to improve resolution (<0.8 Å).
  • Software validation : Refine structures using SHELXL (for small molecules) with TWIN/BASF commands for twinned crystals. Cross-validate with PLATON to check for missed symmetry or disorder .
  • Hydrogen bonding networks : Analyze residual density maps to adjust H-atom positions, especially for methylamino groups prone to rotational disorder .

Q. How does the methylamino substituent at C6 influence molecular packing and supramolecular assembly in the solid state?

  • Methodological Answer :

  • X-ray diffraction : Compare crystal structures of methylamino vs. amino derivatives (e.g., vs. 4h). Methyl groups reduce hydrogen-bond donor capacity but enhance hydrophobic packing .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H∙∙∙π vs. N-H∙∙∙N) using CrystalExplorer to explain differences in melting points or solubility .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential, and how can structure-activity relationships (SAR) be established?

  • Methodological Answer :

  • Anticancer assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with analogs lacking the 4-chlorophenyl group to assess substituent effects .
  • Enzyme inhibition : Screen against target enzymes (e.g., PDE4 or kinases) via fluorescence polarization.
  • SAR development : Synthesize derivatives with varying substituents (e.g., -OCH₃ at C4 vs. -Cl) and correlate logP values (HPLC-measured) with bioavailability .

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